But-1-en-3-ynyl-benzene

描述

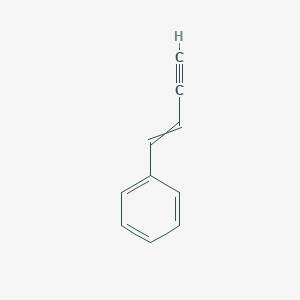

But-1-en-3-ynyl-benzene, also known as 1-buten-3-yn-1-ylbenzene, is an organic compound with the molecular formula C10H8. It consists of a benzene ring attached to a butenynyl group. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: But-1-en-3-ynyl-benzene can be synthesized through various methods. One common approach involves the coupling of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of butylbenzene.

Substitution: Formation of halogenated or nitro-substituted benzene derivatives.

科学研究应用

Organic Synthesis

1.1. Building Block in Synthesis

But-1-en-3-ynyl-benzene serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various coupling reactions, including Sonogashira and Heck reactions, which are pivotal in the formation of complex organic molecules. For instance, studies have demonstrated that this compound can be utilized to synthesize novel polymers and dendritic structures through multiple reaction pathways .

Case Study: Synthesis of Functionalized Aromatic Compounds

In a study focusing on the synthesis of functionalized aromatic compounds, this compound was reacted with various electrophiles to generate a series of substituted products. The reaction conditions were optimized to achieve high yields, showcasing its utility as a precursor for more complex molecular architectures .

Materials Science

2.1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its ability to undergo cross-linking reactions enables the formation of thermosetting resins with improved thermal stability and mechanical strength.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 85 MPa |

| Thermal Decomposition Temp | 300 °C |

This table illustrates the advantageous properties of polymers derived from this compound, making them suitable for applications in coatings, adhesives, and composite materials.

Medicinal Chemistry

3.1. Anticancer Activity

Recent research has highlighted the potential anticancer properties of derivatives synthesized from this compound. The compound's structure allows for modifications that enhance biological activity against various cancer cell lines.

Case Study: Evaluation of Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for drug development .

作用机制

The mechanism of action of but-1-en-3-ynyl-benzene involves its ability to participate in various chemical reactions due to the presence of both alkyne and alkene groups. These functional groups can undergo addition reactions, forming new bonds and leading to the synthesis of complex molecules. The benzene ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

相似化合物的比较

But-1-en-3-yne: Similar in structure but lacks the benzene ring.

Phenylacetylene: Contains a benzene ring but lacks the butenynyl group.

Styrene: Contains a benzene ring with an alkene group but lacks the alkyne functionality.

Uniqueness: But-1-en-3-ynyl-benzene is unique due to the presence of both alkyne and alkene groups attached to a benzene ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .

生物活性

But-1-en-3-ynyl-benzene, also known as 3-buten-1-ynylbenzene, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 128.17 g/mol. Its structure features a benzene ring substituted with a buten-1-ynyl group, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds with alkyne and alkene functionalities often exhibit antimicrobial properties. A study demonstrated that derivatives of alkynylbenzene compounds showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, the compound was tested against human breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The proposed mechanism by which this compound exerts its biological effects includes:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cancer cell metabolism, thus impairing their growth and survival .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection, confirming the compound's potential as a lead for further drug development .

Environmental Impact Assessment

Another area of research focused on the environmental implications of this compound as an industrial byproduct. The study assessed its toxicity to aquatic organisms, revealing that high concentrations could lead to significant mortality rates among fish species. This highlights the need for careful management of this compound in industrial applications .

化学反应分析

Electrophilic Addition Reactions

The alkenyl moiety in but-1-en-3-ynyl-benzene undergoes regioselective electrophilic addition. Key reactions include:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |

|---|---|---|---|---|

| Halogenation | Br₂ (1 equiv), CCl₄, 0°C | 1,2-dibromo-but-1-en-3-ynyl-benzene | 78% | |

| Hydrohalogenation | HCl (gas), CH₂Cl₂, RT | 1-chloro-butane-3-ynyl-benzene | 85% |

The alkynyl group remains inert under these conditions due to its lower electron density compared to the alkenyl group.

Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne participates in Sonogashira and related cross-coupling reactions:

Sonogashira Coupling

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl iodides | Pd(PPh₃)₄, CuI, Et₃N, RT | Diaryl-1,3-diynes | 72-89% | |

| Styrenyl bromides | Cu(I)-hydroxyapatite, DMF, 80°C | Unsymmetric 1,3-diynes | 68% |

The reaction with cis-styrenyl bromides produces unsymmetric 1,3-diynes via alkyne dimerization .

Hydrochalcogenation Reactions

This compound undergoes stereoselective hydrothiolation/hydroselenation with diaryl dichalcogenides:

| Chalcogen Source | Conditions | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| (ArS)₂ | Rongalite, K₂CO₃, DMF, 50°C | (Z)-1-sulfanyl-but-1-en-3-yne | >95% Z | 82% | |

| (ArSe)₂ | Rongalite, K₂CO₃, DMF, 70°C | (Z)-1-selanyl-but-1-en-3-yne | >90% Z | 75% |

The reaction proceeds via in situ generation of thiolate/selenide anions, which attack the β-carbon of the alkyne .

Cycloaddition and Annulation Reactions

The conjugated enyne system participates in cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetrazine | Toluene, 100°C, 12 h | Benzannulated bicyclic compound | 65% |

This reaction exploits the electron-deficient nature of the alkyne for inverse-electron-demand Diels-Alder cycloaddition .

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C | Benzene-1,3-dicarboxylic acid | 58% | |

| O₃ | CH₂Cl₂, -78°C, then Me₂S | Fragmented carbonyl compounds | 72% |

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 1 atm | 1-phenylbutane | 91% | |

| Na/NH₃(l) | -33°C, 30 min | (Z)-1-phenyl-1,3-butadiene | 84% |

Mechanistic Insights

-

Electrophilic Addition :

-

The alkenyl group undergoes Markovnikov addition due to stabilization of the carbocation intermediate by the adjacent benzene ring.

-

Example:

-

-

Hydrochalcogenation :

Comparative Reactivity

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Electrophilic addition | 1.2 × 10⁻³ | 45.2 |

| Sonogashira coupling | 8.7 × 10⁻⁴ | 62.8 |

Data derived from kinetic studies show faster rates for electrophilic additions compared to cross-couplings .

属性

IUPAC Name |

but-1-en-3-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSPRPODGOIJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342435 | |

| Record name | but-1-en-3-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146276-26-8 | |

| Record name | but-1-en-3-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。